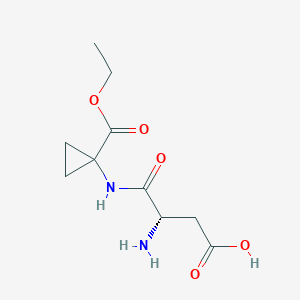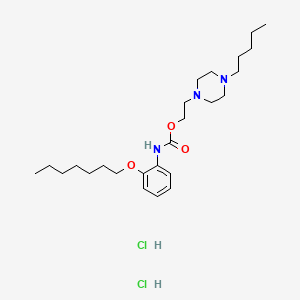
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C16H15N3O2S. This compound is known for its unique structure, which includes a benzimidazole ring and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves several steps. One common method includes the reaction of ethanethioic acid with ((3-methoxyphenyl)amino)- and S-1H-benzimidazol-2-yl ester under specific conditions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound is used in biological research to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems.
Medicine: In medical research, the compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in industrial applications, such as the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethanethioic acid, ((3-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be compared with other similar compounds, such as:
Ethanethioic acid, ((2-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester: This compound has a similar structure but with a different position of the methoxy group on the phenyl ring.
Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester: Another similar compound with the methoxy group in the para position.
Ethanethioic acid, ((3-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester: This compound has a chlorine atom instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.
Propriétés
Numéro CAS |
83408-82-6 |
|---|---|
Formule moléculaire |
C16H15N3O2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
S-(1H-benzimidazol-2-yl) 2-(3-methoxyanilino)ethanethioate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-6-4-5-11(9-12)17-10-15(20)22-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19) |
Clé InChI |
VQOCHCMZIXQRPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)












